molecular formula C13H12OS B14409393 S-Ethyl naphthalene-1-carbothioate CAS No. 85908-64-1

S-Ethyl naphthalene-1-carbothioate

Cat. No.: B14409393
CAS No.: 85908-64-1
M. Wt: 216.30 g/mol
InChI Key: MQNGJVSGJRTNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Ethyl naphthalene-1-carbothioate is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. Naphthalene derivatives are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl naphthalene-1-carbothioate typically involves the reaction of naphthalene-1-carboxylic acid with ethanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like acetonitrile at low temperatures (0°C) and then allowed to warm to room temperature. The resulting thioester is purified through filtration and chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl naphthalene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

S-Ethyl naphthalene-1-carbothioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its cytotoxic and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-Ethyl naphthalene-1-carbothioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release naphthalene-1-carboxylic acid and ethanethiol, which can further interact with biological molecules. The compound’s biological activities are attributed to its ability to modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • S-Methyl naphthalene-1-carbothioate
  • S-Propyl naphthalene-1-carbothioate
  • S-Butyl naphthalene-1-carbothioate

Uniqueness

S-Ethyl naphthalene-1-carbothioate is unique due to its specific alkyl group (ethyl) and its distinct biological activities. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

85908-64-1

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

S-ethyl naphthalene-1-carbothioate

InChI

InChI=1S/C13H12OS/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3

InChI Key

MQNGJVSGJRTNDY-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.